4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-15-6-8-19(9-7-15)27(25,26)23-18-5-3-4-17(13-18)20-14-24-11-10-16(2)12-21(24)22-20/h3-14,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKJXLZMTAIWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC(=CC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, which is present in this compound, have been recognized for their wide range of applications in medicinal chemistry.
Mode of Action
Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators. These actions suggest that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Given the potential roles of imidazo[1,2-a]pyridines as cdk inhibitors, calcium channel blockers, and gaba a receptor modulators, it can be inferred that the compound may affect cell cycle regulation, calcium signaling, and neurotransmission.
Result of Action
The potential roles of imidazo[1,2-a]pyridines in inhibiting cdks, blocking calcium channels, and modulating gaba a receptors suggest that the compound may have diverse effects on cellular function and signaling.
Biological Activity
The compound 4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H21N3O2S
- Molecular Weight : 357.46 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.
Structure
The compound features a sulfonamide group linked to a phenyl ring, which is further substituted with a 7-methylimidazo[1,2-a]pyridine moiety. This structural configuration suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to our target compound have shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Studies have demonstrated that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting specific pathways : The imidazo[1,2-a]pyridine structure is known to interact with pathways involved in tumor progression and metastasis.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of similar sulfonamide compounds. These compounds can exert their effects through:
- Inhibition of bacterial growth : By interfering with folate synthesis in bacteria, sulfonamides can effectively inhibit bacterial proliferation.
- Broad-spectrum activity : Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory responses.
Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, a series of imidazo[1,2-a]pyridine derivatives were evaluated for their anticancer properties. The study found that certain modifications to the phenyl ring significantly enhanced cytotoxicity against A431 (human epidermoid carcinoma) and MCF-7 (breast cancer) cell lines. The most potent derivative exhibited an IC50 value of 0.5 µM, indicating strong anticancer activity .
Study 2: Antimicrobial Evaluation
Another research effort focused on the antimicrobial efficacy of sulfonamide derivatives. The study revealed that compounds similar to this compound demonstrated significant antibacterial activity with MIC values ranging from 1 to 10 µg/mL against various strains of Staphylococcus aureus and Escherichia coli .
Study 3: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives found that these compounds inhibited TNF-alpha production in RAW 264.7 macrophages. The mechanism was attributed to the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the benzene sulfonamide core and the imidazo[1,2-a]pyridine/pyrimidine ring. These modifications impact physicochemical properties and synthetic accessibility:
Physicochemical Properties
- Melting Points : Electron-rich substituents (e.g., methoxy groups in 3z and 3aa) correlate with higher melting points (262–263°C for 3z vs. 209–210°C for 3aa), likely due to enhanced crystallinity and intermolecular interactions .
- Fluorine vs. Methyl Substitution : The fluorine analog (381.42 g/mol) may exhibit distinct electronic properties compared to the methyl-substituted target, influencing binding kinetics in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
